molecular formula C22H26ClFN6O4 B2367880 ethyl 4-{[7-(2-chloro-6-fluorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperazine-1-carboxylate CAS No. 851938-56-2

ethyl 4-{[7-(2-chloro-6-fluorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperazine-1-carboxylate

Cat. No. B2367880
M. Wt: 492.94
InChI Key: FLRBLLOSBIXXCC-UHFFFAOYSA-N
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Description

The compound is a derivative of piperazine, which is a common moiety in many pharmaceuticals due to its wide range of biological activities . The compound also contains a purine ring, which is a key component of many biological molecules, including DNA and RNA.


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, piperazine derivatives are known to undergo a variety of reactions, including alkylation, acylation, and various cyclization reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For example, the presence of the polar carboxylate ester group could potentially make the compound more soluble in polar solvents .

Safety And Hazards

The safety and hazards associated with a compound depend on its specific properties. It’s always important to handle chemicals with care and to follow appropriate safety protocols .

Future Directions

The future directions for research on this compound would depend on its biological activity. Given the prevalence of piperazine and purine derivatives in pharmaceuticals, it’s possible that this compound could have potential applications in drug development .

properties

IUPAC Name

ethyl 4-[[7-[(2-chloro-6-fluorophenyl)methyl]-1,3-dimethyl-2,6-dioxopurin-8-yl]methyl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26ClFN6O4/c1-4-34-22(33)29-10-8-28(9-11-29)13-17-25-19-18(20(31)27(3)21(32)26(19)2)30(17)12-14-15(23)6-5-7-16(14)24/h5-7H,4,8-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLRBLLOSBIXXCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)CC2=NC3=C(N2CC4=C(C=CC=C4Cl)F)C(=O)N(C(=O)N3C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26ClFN6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-[[7-[(2-chloro-6-fluorophenyl)methyl]-1,3-dimethyl-2,6-dioxopurin-8-yl]methyl]piperazine-1-carboxylate

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